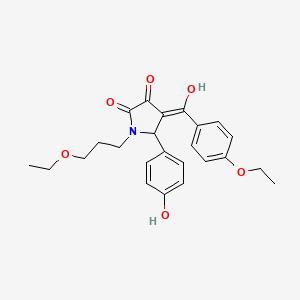
5,7-Di-tert-butyl-8-hydroxy-3-methyl-3H-1,4-benzoxathiin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-DI-TERT-BUTYL-8-HYDROXY-3-METHYL-2,3-DIHYDRO-1,4-BENZOXATHIIN-2-ONE is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzoxathiins, which are characterized by a benzene ring fused with an oxathiin ring. The presence of tert-butyl groups and a hydroxyl group in its structure contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DI-TERT-BUTYL-8-HYDROXY-3-METHYL-2,3-DIHYDRO-1,4-BENZOXATHIIN-2-ONE typically involves the reaction of 2,6-di-tert-butylphenol with appropriate reagents under controlled conditions. One common method includes the use of methyl acrylate in the presence of a base such as dimethyl sulfoxide (DMSO) as a promoter . The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to form the desired benzoxathiin derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-DI-TERT-BUTYL-8-HYDROXY-3-METHYL-2,3-DIHYDRO-1,4-BENZOXATHIIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxathiin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the benzoxathiin structure.
Scientific Research Applications
5,7-DI-TERT-BUTYL-8-HYDROXY-3-METHYL-2,3-DIHYDRO-1,4-BENZOXATHIIN-2-ONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyl group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 5,7-DI-TERT-BUTYL-8-HYDROXY-3-METHYL-2,3-DIHYDRO-1,4-BENZOXATHIIN-2-ONE involves its interaction with molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-DI-TERT-BUTYL-4-HYDROXY-4-METHYLCYCLOHEXA-2,5-DIEN-1-ONE
- 3,5-DI-TERT-BUTYL-4-HYDROXYPHENYLPROPIONATE
Uniqueness
5,7-DI-TERT-BUTYL-8-HYDROXY-3-METHYL-2,3-DIHYDRO-1,4-BENZOXATHIIN-2-ONE is unique due to its benzoxathiin ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of both tert-butyl groups and a hydroxyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H24O3S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5,7-ditert-butyl-8-hydroxy-3-methyl-1,4-benzoxathiin-2-one |
InChI |
InChI=1S/C17H24O3S/c1-9-15(19)20-13-12(18)10(16(2,3)4)8-11(14(13)21-9)17(5,6)7/h8-9,18H,1-7H3 |
InChI Key |
ZUSOEMSJWKMNET-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC2=C(C(=CC(=C2S1)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-Benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B11462685.png)
![ethyl 8-chloro-2-[(2-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B11462696.png)

![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide](/img/structure/B11462707.png)
![3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11462712.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide](/img/structure/B11462717.png)
![methyl 4-(4-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11462720.png)
![4-(3-chlorophenyl)-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11462725.png)
![2-[(4-Iodobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11462729.png)
![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene-2-carbaldehyde](/img/structure/B11462733.png)
![2-Oxo-2-[(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl piperidine-1-carbodithioate](/img/structure/B11462735.png)
![6-Tert-butyl-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11462744.png)
![7-(2H-1,3-Benzodioxol-5-yl)-3-(pyridin-3-yl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11462750.png)
